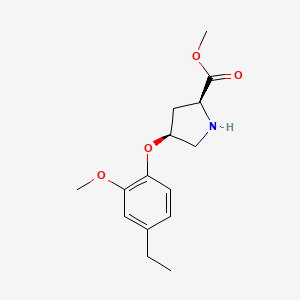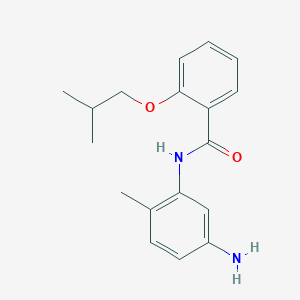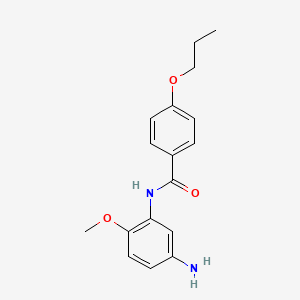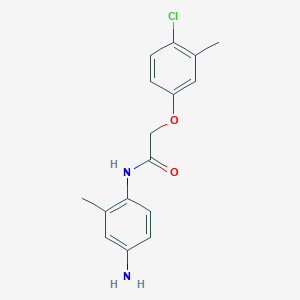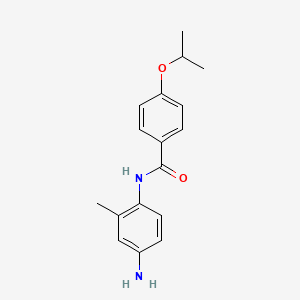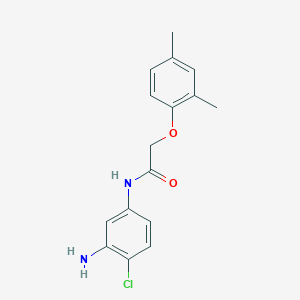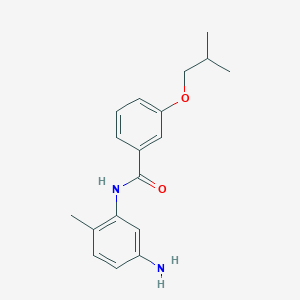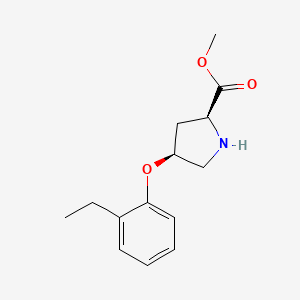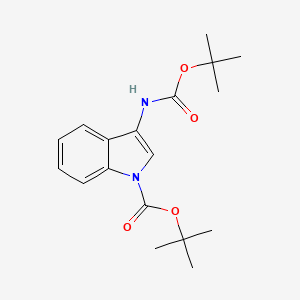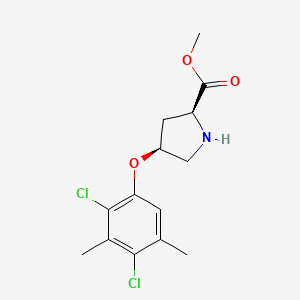
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
Descripción general
Descripción
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors
Research on compounds structurally similar to N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has shown promising applications as dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors play a significant role in the treatment of type 2 diabetes by regulating blood glucose levels. A study by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these compounds, demonstrating their potential in diabetes management (Nitta et al., 2012).
Lipoxygenase Inhibitors
Another study focuses on derivatives of this compound as effective lipoxygenase inhibitors. This research, conducted by Aziz‐ur‐Rehman et al. (2016), indicates the potential of these compounds in targeting lipoxygenase enzymes, which are involved in inflammatory responses (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase and Melanin Inhibitors
The compounds similar to this compound have also been researched for their potential as tyrosinase and melanin inhibitors. A study by Raza et al. (2019) suggests these compounds can be effective in depigmentation therapies, indicating their application in treating conditions like hyperpigmentation (Raza et al., 2019).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been studied for their anticonvulsant properties. Kamiński et al. (2015) synthesized a series of compounds that showed promising results in preclinical seizure models, suggesting their potential in treating epilepsy (Kamiński et al., 2015).
Fungicidal Activities
Lastly, certain derivatives exhibit fungicidal activities against various fungi. A study by Lee et al. (1999) on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, related to the compound , demonstrates their effectiveness against fungi like Pyricularia oryzae and Botrytis cinerea (Lee et al., 1999).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLYTOJGQWIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


